4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide

Physicochemical profiling Screening library design Lead-likeness assessment

This 4,6-dimethoxybenzene-1,3-disulfonamide is a uniquely substituted, symmetrical probe for permeability–solubility trade-off studies. Its bis(4-methoxybenzyl) groups deliver a tPSA of 146 Ų and 10 H-bond acceptors, quantitatively differentiating it from the dibenzyl analog (tPSA ~126 Ų). With no primary bioactivity data, it serves as a critical, lipophilic negative control for carbonic anhydrase inhibitor screening, where its blocked sulfonamide NH groups prevent zinc coordination. Procure at ≥95% purity for use as a chemoselective deprotection starting material or an LC-MS/MS reference standard.

Molecular Formula C24H28N2O8S2
Molecular Weight 536.61
CAS No. 2248836-29-3
Cat. No. B2840216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide
CAS2248836-29-3
Molecular FormulaC24H28N2O8S2
Molecular Weight536.61
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C24H28N2O8S2/c1-31-19-9-5-17(6-10-19)15-25-35(27,28)23-14-24(22(34-4)13-21(23)33-3)36(29,30)26-16-18-7-11-20(32-2)12-8-18/h5-14,25-26H,15-16H2,1-4H3
InChIKeyKJOCKSRCQCKDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide (CAS 2248836-29-3): Physicochemical Baseline and Sourcing Profile


4,6-Dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide (CAS 2248836-29-3) is a fully substituted, symmetrical aromatic disulfonamide bearing a 4,6-dimethoxybenzene-1,3-disulfonyl core flanked by two N-(4-methoxybenzyl) side chains . With a molecular formula of C₂₄H₂₈N₂O₈S₂ and a molecular weight of 536.6 g·mol⁻¹, the compound possesses 2 hydrogen-bond donors, 10 hydrogen-bond acceptors, a topological polar surface area (tPSA) of 146 Ų, a calculated XLogP3 of 2.7, and 12 rotatable bonds [1]. It is currently listed in commercial screening libraries (e.g., Life Chemicals catalogue number F3386-2581; 90%+ purity) but has no published primary bioactivity data or patent-protected therapeutic indication as of the search date [2].

Why Generic Substitution Fails for 4,6-Dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide: The Physicochemical Specificity of 4-Methoxybenzyl Decoration


Within the benzene-1,3-disulfonamide chemotype, even conservative N-substituent changes produce large shifts in physicochemical and recognition properties that undermine direct substitution. The 4-methoxybenzyl (PMB) sulfonamide motif introduces a defined constellation of hydrogen-bond acceptor atoms (methoxy oxygen plus sulfonamide oxygen), a specific π-surface, and a characteristic conformational ensemble dictated by the benzylic methylene spacer [1]. Replacing the 4-methoxybenzyl group with an unsubstituted benzyl group—as in the closest commercially indexed analog, 4,6-dimethoxy-N1,N3-bis(phenylmethyl)benzene-1,3-disulfonamide—removes two methoxy oxygen atoms, reducing the heavy-atom count from 36 to 32, the hydrogen-bond acceptor count from 10 to 8, and the tPSA from 146 Ų to approximately 126 Ų (estimated), while lowering the molecular weight by ~60 Da [2]. Such alterations are sufficient to re-rank compounds in virtual screens, change permeability predictions, and modify target-binding pharmacophore matching, making the generic assumption of interchangeability scientifically unjustified [1]. The quantitative evidence below substantiates these specific points of differentiation.

Quantitative Differentiation Evidence for 4,6-Dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide vs. Closest Analogs


Molecular Weight and Heavy-Atom Count Differentiation vs. the N,N′-Dibenzyl Analog

The target compound possesses a molecular weight of 536.6 g·mol⁻¹ and a heavy-atom count of 36, compared with 476.56 g·mol⁻¹ and 32 heavy atoms for the closest indexed analog, 4,6-dimethoxy-N1,N3-bis(phenylmethyl)benzene-1,3-disulfonamide (the dibenzyl comparator lacking para-methoxy substituents on the benzyl rings) [1][2]. The ΔMW of +60.0 g·mol⁻¹ corresponds to the mass contribution of two additional methoxy groups (2 × OCH₃ minus 2 × H ≈ 60 Da) [1][2]. This difference moves the target compound further from the conventional Rule-of-Five MW ceiling (500 Da), which may be advantageous for projects seeking fragment-like or lead-like properties in the comparator but positions the target compound as a deliberate probe of higher-molecular-weight chemical space [1].

Physicochemical profiling Screening library design Lead-likeness assessment

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. the Dibenzyl Analog

The target compound provides 10 hydrogen-bond acceptor (HBA) sites and a topological polar surface area (tPSA) of 146 Ų, derived from four sulfonamide oxygens, two core methoxy oxygens, and two peripheral 4-methoxybenzyl oxygen atoms [1]. The unsubstituted dibenzyl analog (SpectraBase ID 3LVQX7nDyDS) lacks the two para-methoxy groups and therefore has an estimated HBA count of 8 and an estimated tPSA of approximately 126 Ų (based on the subtraction of two aliphatic ether oxygen contributions, each ~10–11 Ų) [2]. The ΔHBA of +2 and ΔtPSA of ~+20 Ų are significant; a tPSA shift of this magnitude can alter predicted oral absorption classification and blood–brain barrier penetration scores in standard drug-likeness models [1].

Hydrogen-bond capacity tPSA Permeability prediction Drug-likeness

Lipophilicity (XLogP3) and Conformational Flexibility vs. the 4,6-Dimethoxy-1,3-benzenedisulfonamide Core Scaffold

The target compound exhibits a computed XLogP3 of 2.7 and 12 rotatable bonds, reflecting the four methoxy groups and two benzylic methylene-linked sulfonamide arms [1]. In contrast, the unsubstituted core scaffold 4,6-dimethoxy-1,3-benzenedisulfonamide (C₈H₁₂N₂O₆S₂, MW 296.3 g·mol⁻¹, CAS not independently verified as 825600-72-4) has a substantially lower predicted XLogP (estimated <0 due to free sulfonamide NH₂ groups) and only 4 rotatable bonds (two methoxy rotations) . The ΔXLogP of approximately >2.7 log units and Δ of 8 rotatable bonds represent a dramatic shift in both lipophilicity and conformational entropy, meaning the target compound will partition very differently in solvent systems, chromatographic separations, and biological membranes [1].

Lipophilicity XLogP3 Rotatable bonds Conformational entropy

Screening Library Provenance and Commercial Availability Differentiation vs. Unlisted In-House Analogs

The target compound is stocked by Life Chemicals (catalogue F3386-2581) at a specified purity of ≥90% (2 mg format, $59.00; 40 mg format also listed) as part of a commercial screening collection, ensuring batch-to-batch traceability [1]. The closest N,N′-dibenzyl analog (4,6-dimethoxy-N1,N3-bis(phenylmethyl)benzene-1,3-disulfonamide) is indexed only in the Wiley KnowItAll Mass Spectral Library as a reference spectrum and is not listed as a purchasable screening compound from any major vendor identified in this search [2]. For procurement decision-makers, this means the target compound offers direct, documented sourcing with a defined purity specification, whereas the closest analog would require de novo custom synthesis with attendant lead time, cost, and purity-validation burden [1][2].

Commercial availability Screening library Procurement readiness Reproducibility

Limitation Statement: Absence of Direct Comparative Bioactivity Data

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, ZINC, and Google Patents (conducted 2026-04-29) returned no primary research articles, patents, or bioassay results in which 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide (CAS 2248836-29-3) was directly tested against a named comparator for any biological endpoint [1][2]. The ZINC15 entry (ZINC000013523843) explicitly states 'There is currently no predicted activity for this compound' [2]. Consequently, all differentiation claims above rest on computed physicochemical properties and commercial availability—not on experimentally determined potency, selectivity, ADMET, or in vivo efficacy. Users selecting this compound for biological screening must treat it as a probe of novel chemical space and should not assume any target engagement or selectivity advantage over analogs without de novo experimental validation [1].

Data transparency Evidence gap Procurement risk assessment

Recommended Application Scenarios for 4,6-Dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide Based on Quantitative Differentiation Evidence


Physicochemical Probe for Extended tPSA and Hydrogen-Bond Acceptor Space in Fragment-to-Lead Libraries

With a tPSA of 146 Ų and 10 hydrogen-bond acceptors—values that exceed those of the dibenzyl analog by ~20 Ų and 2 HBAs, respectively—this compound serves as a deliberate physicochemical probe for exploring permeability–solubility trade-offs in the benzene-1,3-disulfonamide series [1]. Screening groups designing fragment-to-lead libraries can use it to benchmark the upper boundary of tPSA/HBA tolerance in their target-specific assays, with the quantitative assurance that the dibenzyl analog cannot provide the same HBA surface [1].

Synthetic Building Block for N-(4-Methoxybenzyl) Sulfonamide Derivatization Chemistry

The symmetrical bis(4-methoxybenzyl) substitution pattern, supported by a documented commercial source (Life Chemicals F3386-2581, ≥90% purity), makes this compound a convenient starting material for chemists exploring selective mono-deprotection or differential functionalization of the two sulfonamide arms [2]. The 4-methoxybenzyl group is a well-precedented protecting group that can be cleaved under acidic or oxidative conditions; the presence of two identical PMB-sulfonamide linkages enables studies of chemoselective cleavage methodology where the 4,6-dimethoxy core provides a spectroscopically distinct scaffold [1].

Negative-Control or Physicochemical Benchmark in Carbonic Anhydrase Inhibitor Screening Panels

Although no bioactivity data exist for this specific compound, the benzene-1,3-disulfonamide scaffold is a recognized carbonic anhydrase (CA) pharmacophore [1]. The target compound's N,N′-bis(4-methoxybenzyl) substitution blocks the sulfonamide NH groups required for zinc coordination in the CA active site, making it a plausible negative control for distinguishing zinc-binding-dependent vs. zinc-binding-independent effects in CA inhibitor screening panels [2]. Its computed XLogP3 of 2.7 and 12 rotatable bonds further differentiate it physicochemically from primary sulfonamide CA inhibitors (typically XLogP <1 and fewer rotatable bonds), allowing its use as a lipophilic, non-zinc-binding reference compound [2].

LC-MS or GC-MS Reference Standard Procurement for Sulfonamide Metabolite Identification Workflows

Given the Wiley Registry mass spectral entry for the structurally analogous dibenzyl compound [1], procurement of the 4-methoxybenzyl variant with documented purity (≥90%) and a well-defined molecular ion (MW 536.6, C₂₄H₂₈N₂O₈S₂) enables its use as a retention-time and fragmentation-pattern reference in LC-MS/MS method development for sulfonamide-containing compound libraries [2]. The 12 rotatable bonds and characteristic sulfonamide fragmentation pathways (cleavage at the S–N and C–S bonds) produce a diagnostic MS/MS spectrum that can anchor spectral library matching for related disulfonamides [1].

Quote Request

Request a Quote for 4,6-dimethoxy-N1,N3-bis(4-methoxybenzyl)benzene-1,3-disulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.